CAS 1748-04-5 Uridine 2',3',5'-tribenzoate safety data sheet
CAS 1748-04-5 Uridine 2',3',5'-tribenzoate safety data sheet
Executive Summary
Uridine 2',3',5'-tribenzoate (CAS 1748-04-5), also known as 2',3',5'-Tri-O-benzoyluridine , is a critical intermediate in nucleoside chemistry. Unlike its therapeutic analog uridine triacetate, the tribenzoate derivative is primarily utilized as a robust scaffold for chemical synthesis .
Its value lies in the benzoyl protecting groups , which serve two distinct functions in drug development and organic synthesis:
-
Stereochemical Control: The C2'-benzoyl group participates in glycosylation reactions (neighboring group participation), exclusively directing the formation of
-glycosidic bonds, a requirement for biologically active nucleoside analogues. -
Purification Enhancement: The lipophilic benzoate esters render the molecule highly crystalline and UV-active, significantly simplifying purification via crystallization or standard silica chromatography compared to the highly polar, water-soluble parent nucleoside.
This guide provides a comprehensive technical analysis, safety protocols, and experimental workflows for researchers utilizing this compound in the development of antiviral and antineoplastic agents.
Chemical Dossier: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2',3',5'-Tri-O-benzoyluridine |
| CAS Number | 1748-04-5 |
| Molecular Formula | |
| Molecular Weight | 556.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Melting Point | 142–144 °C (Typical range for pure polymorph) |
| Storage | -20°C (Desiccate); Stable for >2 years if kept dry |
| SMILES | O=C1NC(=O)N(C=C1)[C@@H]2O[C@H]2OC(=O)c5ccccc5 |
Safety Data & Handling (GHS-Compliant Framework)
While specific SDS data for intermediates can be sparse, the functional profile of tribenzoate esters dictates the following safety protocols. This section serves as the Acting Safety Data Sheet .
3.1 Hazard Identification
-
Signal Word: WARNING
-
Hazard Statements:
3.2 Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
3.3 Emergency Response Workflow
The following decision tree outlines the immediate response to exposure events.
Figure 1: Emergency response logic for acute exposure to Uridine Tribenzoate.
Technical Application: Synthesis & Utility
The "Participating Group" Mechanism
The choice of benzoyl (Bz) over acetyl (Ac) or benzyl (Bn) protection is deliberate. In nucleoside synthesis, particularly when modifying the base (e.g., converting Uridine to Cytidine derivatives via Vorbrüggen coupling), the C2'-benzoyl group stabilizes the intermediate oxocarbenium ion.
This Neighboring Group Participation (NGP) ensures that any incoming nucleophile attacks from the top face (
Experimental Protocol: Synthesis of Uridine Tribenzoate
Standard Operating Procedure (SOP) for Laboratory Scale (10g)
Reagents:
Methodology:
-
Preparation: Suspend Uridine (10g, 41 mmol) in anhydrous Pyridine (100 mL) under an Argon atmosphere. Cool to 0°C.
-
Addition: Add Benzoyl Chloride (15.7 mL, 135 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 5°C to prevent anomerization.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). Uridine (
) should disappear; Tribenzoate ( ) should appear.
-
-
Quench: Pour the reaction mixture into ice water (500 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid. Wash with cold water (3x), then 1M HCl (to remove pyridine), then saturated
, and finally water. -
Recrystallization: Recrystallize from Ethanol or Isopropanol to yield high-purity needles.
Yield Expectation: 85–95%.
Deprotection Strategy
To regenerate the free hydroxyl groups after base modification:
-
Reagent: 7N Ammonia in Methanol (
) or Sodium Methoxide ( ). -
Conditions: Stir at RT for 24 hours.
-
Byproduct: Methyl benzoate (liquid), which can be washed away with ether, leaving the water-soluble nucleoside.
Analytical Validation
To ensure the integrity of CAS 1748-04-5, the following analytical signatures must be verified.
5.1 Proton NMR (
H-NMR) in DMSO-
The hallmark of this compound is the downfield shift of the ribose protons due to the electron-withdrawing benzoate esters.
| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |
| NH (Imide) | ~11.5 | Singlet | Uracil N3-H |
| Aromatic (Bz) | 7.4 – 8.1 | Multiplet | 15H from 3x Benzoyl groups |
| H-6 (Base) | ~7.8 | Doublet | Pyrimidine ring |
| H-1' (Anomeric) | ~6.5 | Doublet | Sugar-Base linkage |
| H-5 (Base) | ~5.8 | Doublet | Pyrimidine ring |
| Sugar H (2',3',5') | 4.5 – 6.0 | Multiplet | Deshielded by esters |
5.2 Mass Spectrometry
-
Ionization: ESI+
-
Expected Mass:
, . -
Fragmentation: Loss of benzoyl groups (
105) is common in MS/MS.
Strategic Workflow Visualization
The following diagram illustrates the role of Uridine Tribenzoate in a typical drug discovery campaign, highlighting its role as a "Gateway Intermediate."
Figure 2: Synthetic pathway utilizing Uridine Tribenzoate for nucleoside analogue production.[4]
References
-
Sigma-Aldrich. (2023). Product Specification: 2',3',5'-Tri-O-benzoyluridine (CAS 1748-04-5). Merck KGaA. Link
-
PubChem. (2023). Compound Summary: 2',3',5'-Tri-O-benzoyluridine. National Library of Medicine. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Cayman Chemical. (2023). Safety Data Sheet: Uridine Derivatives. Link
-
ChemicalBook. (2023). CAS 1748-04-5 Properties and Supplier Data. Link
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
